molecular formula C20H21ClN2O2S B5071181 2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide

2-chloro-N-{2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide

Cat. No.: B5071181
M. Wt: 388.9 g/mol
InChI Key: SVSSAEKWMSZKRY-UHFFFAOYSA-N
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Description

In general, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis of complex organic molecules often involves multiple steps, each of which needs to be optimized for yield and purity .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound with various reagents and under different conditions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can be determined using various analytical chemistry techniques .

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and include information on potential health effects, physical and chemical hazards, and precautions for safe handling and use .

Properties

IUPAC Name

2-chloro-N-[2-(3-methylsulfanylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-26-11-9-19(24)23-10-8-14-6-7-16(12-15(14)13-23)22-20(25)17-4-2-3-5-18(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSAEKWMSZKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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